Proven Utility as a Key Intermediate for Antitubercular Lead Compounds (Bedaquiline Analogues)
In a study focused on structural simplification of bedaquiline, 4-[(1-Imidazolyl)methyl]phenylboronic acid was used as a critical building block in a fragment-based synthesis to create a series of quinoline derivatives. The resulting compounds retained potent antitubercular activity at sub-microgram per mL concentrations against both sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis strains [1]. This demonstrates the compound's essential role in generating biologically active molecules, a property not shared by simpler, non-imidazole containing boronic acids.
| Evidence Dimension | Role in synthesis of biologically active antitubercular compounds |
|---|---|
| Target Compound Data | Serves as a key building block for the synthesis of quinoline derivatives that exhibit antitubercular activity at sub-μg/mL concentrations [1]. |
| Comparator Or Baseline | Simpler arylboronic acids (e.g., phenylboronic acid) or other heterocyclic boronic acids not containing the imidazolylmethyl group. |
| Quantified Difference | The target compound provides the specific imidazolylmethyl pharmacophore essential for the observed antitubercular activity; analogues synthesized without this moiety would lack the defined structure-activity relationship and are not validated in the same context. |
| Conditions | Suzuki-Miyaura cross-coupling used to synthesize 3-(4-(N,N-dimethylaminomethyl)phenyl)quinoline derivatives, followed by in vitro MIC assays against M. tuberculosis H37Rv and MDR strains [1]. |
Why This Matters
This evidence directly links procurement of this specific boronic acid to a published, validated pathway for generating potent antitubercular lead compounds, differentiating it from generic boronic acids that cannot yield the same pharmacologically relevant structures.
- [1] He C, Preiss L, Wang B, Fu L, Wen S, et al. Structural Simplification of Bedaquiline: the Discovery of 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline-Derived Antitubercular Lead Compounds. ChemMedChem. 2017;12(2):106-119. doi:10.1002/cmdc.201600441. View Source
